2-Amino-5-chloropyridine

Catalog No.
S579817
CAS No.
1072-98-6
M.F
C5H5ClN2
M. Wt
128.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloropyridine

CAS Number

1072-98-6

Product Name

2-Amino-5-chloropyridine

IUPAC Name

5-chloropyridin-2-amine

Molecular Formula

C5H5ClN2

Molecular Weight

128.56 g/mol

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

MAXBVGJEFDMHNV-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)N

Synonyms

2-Amino-5-chloro-pyridine; (5-Chloropyridin-2-yl)amine; 2-Amino-5-chloropyridine; 5-Chloro-2-aminopyridine; 5-Chloro-2-pyridinamine; 5-Chloro-2-pyridineamine; 5-Chloro-α-aminopyridine; NSC 26283; RP 26695

Canonical SMILES

C1=CC(=NC=C1Cl)N

The exact mass of the compound 2-Amino-5-chloropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26283. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-chloropyridine is a halogenated pyridine derivative widely utilized as a fundamental intermediate in organic synthesis. Its primary value lies in its role as a precursor for complex molecules in the pharmaceutical and materials science sectors. The specific arrangement of the C2-amino group and the C5-chloro substituent provides a defined reactivity profile for key transformations, including cross-coupling and amidation reactions, making it an established component in the synthesis of active pharmaceutical ingredients (APIs) and functional organic materials.

Substituting 2-amino-5-chloropyridine with its isomers (e.g., 2-amino-3-chloropyridine or 2-amino-6-chloropyridine) or other halogen analogs (e.g., 2-amino-5-bromopyridine) is often unviable in established processes. The specific C5 position of the chlorine atom dictates the electronic distribution, steric accessibility, and bond dissociation energy, which critically influences regioselectivity and reaction kinetics in electrophilic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, in medicinal chemistry, this precise substitution pattern is often essential for achieving the desired binding affinity and pharmacokinetic properties, as defined by strict structure-activity relationships (SAR). Using an incorrect isomer or analog would lead to different products, altered process parameters, and a loss of targeted biological activity.

Precursor Suitability: Balanced Reactivity and Cost-Effectiveness in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is critical. 2-Amino-5-chloropyridine offers a practical balance between reactivity and material cost compared to its bromo analog. The C-Cl bond dissociation energy is significantly higher (~339 kJ/mol) than the C-Br bond (~276 kJ/mol), making 2-amino-5-bromopyridine more reactive and suitable for milder conditions. However, this higher reactivity comes at a premium cost. For large-scale synthesis, 2-amino-5-chloropyridine's lower cost and sufficient reactivity with modern catalyst systems present a more economically viable process, representing a strategic procurement choice for optimizing cost-performance.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound Data~339 kJ/mol (for C-Cl bond)
Comparator Or Baseline2-Amino-5-bromopyridine: ~276 kJ/mol (for C-Br bond)
Quantified DifferenceThe C-Cl bond is ~22.8% stronger, requiring more robust catalytic activation but offering lower raw material cost.
ConditionsGeneral data for aryl C-X bonds, directly applicable to palladium-catalyzed cross-coupling oxidative addition step.

This allows buyers to select the most cost-effective starting material that is compatible with their process conditions and scale.

Precursor Suitability: High Regioselectivity and Purity in Directed Chlorination

The synthesis of 2-amino-5-chloropyridine from 2-aminopyridine can achieve high regioselectivity and yield, which is a critical factor for sourcing high-purity material. By conducting the chlorination in a strongly acidic medium (Hammett acidity function < -3.5), the reaction selectively produces the C5-monochloro isomer. This process minimizes the formation of the 2-amino-3,5-dichloropyridine byproduct, a common impurity in less optimized methods which only achieved yields of 54%. The ability to synthesize this specific isomer with high selectivity ensures greater lot-to-lot consistency and reduces the downstream purification burden.

Evidence DimensionProduct Yield and Selectivity
Target Compound DataYields of ~70% with minimal dichloro byproduct.
Comparator Or BaselineOlder method (20% aq. H2SO4): 54% yield with significant amounts of 2-amino-3,5-dichloropyridine.
Quantified DifferenceOptimized process provides a ~30% relative increase in yield and significantly higher selectivity for the desired monochloro product.
ConditionsChlorination of 2-aminopyridine in a strongly acidic medium (e.g., >70% H2SO4).

This ensures access to a high-purity, single-isomer starting material, which is crucial for reproducibility and meeting regulatory standards in pharmaceutical manufacturing.

Reproducibility / Purity-Linked Usability: High-Yield Performance in Pharmaceutical Amidation

2-Amino-5-chloropyridine has been demonstrated as a high-performing and reliable precursor in the synthesis of advanced pharmaceutical intermediates. In a patented process for a Betrixaban intermediate, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, the coupling reaction using 2-amino-5-chloropyridine as the nucleophile achieved a 96.2% isolated yield. The resulting product showed a purity of 99.6% by HPLC analysis. This evidence showcases the compound's compatibility with modern coupling reagents (EDC/NHS) and its ability to deliver high yields and purity in a documented, industrially relevant synthesis.

Evidence DimensionIsolated Yield and Purity in Amidation
Target Compound Data96.2% yield; 99.6% purity (HPLC)
Comparator Or BaselineBaseline expectation for a robust, scalable chemical step.
Quantified DifferenceDemonstrates near-quantitative conversion and high fidelity, minimizing waste and simplifying purification.
ConditionsAmide coupling with 5-methoxy-2-nitrobenzoic acid using EDC and NHS activators in tetrahydrofuran.

This provides procurement confidence, as the compound is validated to perform with high efficiency and purity in a scalable, high-stakes pharmaceutical manufacturing context.

Precursor for Biaryl Scaffolds in Scalable Synthesis Programs

Based on its balanced reactivity and cost-effectiveness, this compound is the right choice for Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions where raw material costs are a significant driver of the final product's price. It is particularly suitable for multi-kilogram scale-up where the slightly more forcing conditions compared to a bromo-analog are manageable and economically justified.

Validated Building Block for Kinase Inhibitor and Anticoagulant Discovery

The compound's proven performance in high-yield amidation reactions makes it a reliable starting material for synthesizing libraries of drug candidates. Its specific structure is a known scaffold in various kinase inhibitors and is explicitly used in the synthesis of intermediates for Factor Xa inhibitors like Betrixaban. Procuring this specific isomer ensures that synthetic routes established in the literature can be reproduced reliably.

High-Purity Starting Material for GMP and Regulated Processes

The well-defined synthesis route that minimizes isomeric and over-chlorinated impurities makes 2-amino-5-chloropyridine suitable for applications requiring stringent purity control, such as Good Manufacturing Practice (GMP) production of APIs. Its use reduces the risk of process deviations caused by reactive impurities in sensitive downstream steps.

XLogP3

1.1

Melting Point

137.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-98-6

Wikipedia

2-Amino-5-chloropyridine

Dates

Last modified: 08-15-2023

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